molecular formula C17H20N2O4S B2494981 (Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 898357-47-6

(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

カタログ番号: B2494981
CAS番号: 898357-47-6
分子量: 348.42
InChIキー: KAGKWPYAOHJFDI-ZCXUNETKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core fused with a dihydrodioxine carboxamide group. This structural motif is of significant interest in medicinal chemistry and chemical biology, particularly in the development of kinase inhibitors. The compound's mechanism of action is proposed to involve the potent and selective inhibition of specific protein kinases, such as the cyclin-dependent kinase (CDK) family, which are critical regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of various proliferative diseases, making inhibitors like this compound invaluable tools for probing CDK biology and signaling pathways in oncology research [https://pubmed.ncbi.nlm.nih.gov/]. Its application extends to biochemical assays for high-throughput screening, target validation, and structure-activity relationship (SAR) studies aimed at developing novel therapeutics. Researchers utilize this compound to investigate cell cycle arrest, apoptosis, and the molecular mechanisms underlying cancer progression. Available only for laboratory research purposes, this product is supplied with comprehensive analytical data, including HPLC and mass spectrometry documentation, to ensure identity and purity for reliable and reproducible experimental results.

特性

IUPAC Name

N-(4-methoxy-7-methyl-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-7-19-14-12(21-3)6-5-11(2)15(14)24-17(19)18-16(20)13-10-22-8-9-23-13/h5-6,10H,4,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGKWPYAOHJFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2SC1=NC(=O)C3=COCCO3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

The compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased intracellular levels of these messengers. This results in a range of effects, including bronchodilation and anti-inflammatory effects.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates various target proteins, leading to changes in their activity. This can result in relaxation of smooth muscle in the airways (bronchodilation) and reduction of inflammation.

Pharmacokinetics

It is mentioned that the compound is delivered directly to the lungs through a standard jet nebulizer. This suggests that it may have good bioavailability in the lungs, but further studies would be needed to confirm this and to determine its ADME properties.

生物活性

(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article focuses on its biological activity, particularly its antimicrobial properties, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzothiazole moiety, known for its diverse biological activities.
  • A dioxine ring, which can enhance the compound's reactivity and bioactivity.

The molecular formula is C24H31N3O6S2C_{24}H_{31}N_{3}O_{6}S_{2} with a molecular weight of 521.7 g/mol. The presence of methoxy and propyl groups may contribute to its lipophilicity and cellular permeability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to benzothiazole compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

CompoundBacterial StrainMIC (mg/mL)
8Enterobacter cloacae0.004
11Staphylococcus aureus0.008
12Escherichia coli0.015
1Bacillus cereus0.015
17Pseudomonas aeruginosa0.011

These results indicate that the compound exhibits significant antibacterial activity, often surpassing traditional antibiotics like ampicillin and streptomycin in potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the benzothiazole ring and the dioxine moiety can significantly affect biological activity. For instance:

  • The presence of methyl and methoxy groups enhances antibacterial efficacy.
  • Substituents on the nitrogen atom of the thiazole ring influence the compound's interaction with bacterial targets.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of synthesized compounds including our target molecule against a panel of Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures exhibited MIC values ranging from 0.0040.004 mg/mL to 0.0450.045 mg/mL, indicating strong antibacterial properties .

Case Study 2: Antifungal Activity

In addition to antibacterial properties, derivatives of benzothiazole have also shown antifungal activity. Compounds were tested against various fungi, revealing MIC values between 0.0040.004 mg/mL and 0.060.06 mg/mL. The most sensitive fungi included Trichoderma viride, while Aspergillus fumigatus displayed resistance .

The proposed mechanism involves:

  • Inhibition of bacterial cell wall synthesis : Similar compounds have been shown to disrupt peptidoglycan synthesis in bacterial cells.
  • Interference with nucleic acid synthesis : The dioxine ring may interact with DNA or RNA synthesis pathways.
  • Modulation of enzyme activity : The presence of functional groups allows for interaction with various enzymes involved in metabolic pathways.

科学的研究の応用

Table 1: Structural Features

FeatureDescription
Benzo[d]thiazoleCore structure associated with pharmacological activity
Dioxine ringProvides unique reactivity
CarboxamideImproves solubility and interaction potential

Anticancer Activity

Research indicates that compounds containing the benzo[d]thiazole scaffold exhibit significant anticancer properties. The specific activity of (Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is promising based on structural features that suggest modulation of cancer cell pathways. For instance, similar compounds have been shown to inhibit tumor growth and enhance the effectiveness of existing chemotherapy agents .

Antimicrobial Properties

The presence of both the benzothiazole and dioxine structures may confer antimicrobial and antifungal activities. Compounds with similar frameworks have demonstrated efficacy against various bacterial strains, suggesting that this compound could also possess similar properties . Further studies are needed to evaluate its spectrum of activity.

Modulation of Enzymatic Activity

The compound has been explored for its ability to modulate the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation. Inhibiting IDO activity can enhance anti-cancer treatments by counteracting tumor-induced immunosuppression .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Techniques such as molecular docking and binding affinity assays can provide insights into its mechanism of action .

Table 2: Synthesis Pathways

MethodologyDescription
Knoevenagel condensationFormation of dioxine from thiazole derivatives
Multi-step synthetic routesCombination of various reactions to achieve desired structure

Case Study 1: Anticancer Efficacy

In a study examining benzothiazole derivatives, researchers found that compounds structurally similar to (Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of substituent variations on biological activity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of benzothiazole derivatives revealed promising results against gram-positive bacteria. The study suggested that modifications to the benzothiazole structure could enhance antimicrobial efficacy .

類似化合物との比較

Table 1: Structural Comparison with Analogous Heterocycles

Compound Name / ID Core Structure Key Substituents Functional Groups
Target Compound Benzo[d]thiazole-dioxine 4-methoxy, 7-methyl, 3-propyl Carboxamide, dioxine, Z-imine
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-trimethylbenzylidene, 5-methylfuran Cyano, diketone
5-(4-Sulfonylphenyl)-1,2,4-triazole-3-thiones (7–9) 1,2,4-Triazole-3-thione 4-sulfonylphenyl, 2,4-difluorophenyl Thione, sulfonyl
N-[3-(3-Methylphenyl)-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazol-2-ylidene 3-methylphenyl, dimethylamino-acryloyl Benzamide, acryloyl

Key Observations :

  • The target compound’s dioxine ring distinguishes it from pyrimidine (11a) or triazole (7–9) cores, offering distinct electronic and steric profiles. The dioxine’s oxygen atoms may enhance solubility compared to sulfur-rich analogs like 11a or 4g .
  • The Z-imine configuration in the target contrasts with E-configurations in hydrazinecarbothioamide derivatives (e.g., ), which may affect tautomerism and reactivity .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison

Compound IR (C=O, cm⁻¹) NMR Highlights (¹H/¹³C) Melting Point (°C)
Target Compound ~1663–1682 (carboxamide) Expected: Methoxy (δ 3.8–4.0 ppm), propyl (δ 0.9–1.6 ppm), dioxine (δ 4.2–4.5 ppm) Not reported
11a 1719 (diketone) 2,4,6-Trimethylbenzylidene (δ 2.37 ppm, 9H), thiazolo-pyrimidine (δ 165–171 ppm) 243–246
4g 1690, 1638 (C=O) Dimethylamino-acryloyl (δ 2.34 ppm, 3H), benzamide (δ 7.10–7.82 ppm, 5H) 200
Triazole-thiones (7–9) 1247–1255 (C=S) Sulfonylphenyl (δ 7.3–7.9 ppm), thione (δ 165–170 ppm) 268–269 (e.g., 12)

Insights :

  • The target’s carboxamide C=O stretch (~1663–1682 cm⁻¹) aligns with hydrazinecarbothioamides in , suggesting similar resonance effects .
  • The absence of a pyrimidine diketone (1719 cm⁻¹ in 11a) or thiadiazole acryloyl (1638 cm⁻¹ in 4g) highlights functional group divergence .

Q & A

Basic: What are the optimal synthetic pathways and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions starting with the benzo[d]thiazole core. Key steps include:

  • Condensation reactions between the benzo[d]thiazole amine and the dihydrodioxine carboxamide group under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Temperature control : Reactions often require 80–100°C for 12–24 hours to achieve yields >70% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is critical for isolating the Z-isomer .

Basic: What analytical techniques are most reliable for characterizing this compound?

A combination of spectroscopic and spectrometric methods is essential:

  • NMR (¹H, ¹³C): Confirms regiochemistry of the Z-configuration via imine proton shifts (δ 8.2–8.5 ppm) and aromatic splitting patterns .
  • IR : Validates carboxamide (C=O at ~1680 cm⁻¹) and thiazole (C=N at ~1600 cm⁻¹) functionalities .
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion ([M+H]⁺) matches the theoretical mass (±2 ppm) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected melting points or NMR shifts)?

Discrepancies often arise from:

  • Polymorphism : Differential crystal packing (e.g., melting points varying by 10–20°C) can be addressed via X-ray crystallography .
  • Solvent effects : NMR chemical shifts may shift in DMSO vs. CDCl₃; use deuterated solvents matching synthesis conditions .
  • Impurity profiling : LC-MS or HPLC (≥98% purity) identifies by-products from incomplete reactions .

Advanced: What methodologies elucidate the reaction mechanism of this compound in nucleophilic substitutions?

Mechanistic studies require:

  • Kinetic experiments : Monitor reaction progress via UV-Vis or in situ NMR to determine rate constants .
  • Isotopic labeling : Use ¹⁵N or ²H to track proton transfer steps in imine formation .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity .

Advanced: How can biological activity be systematically assessed for this compound?

Prioritize these approaches:

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ < 10 µM indicates potency) .
  • Enzyme inhibition : Test interactions with kinases or proteases via fluorescence polarization .
  • Molecular docking : AutoDock Vina predicts binding affinities to targets like EGFR or COX-2 .

Basic: What solvent systems optimize solubility for in vitro studies?

  • Polar solvents : DMSO (for stock solutions) diluted in PBS (≤0.1% DMSO) prevents cytotoxicity .
  • Aqueous buffers : Adjust pH to 7.4 with HEPES or Tris to mimic physiological conditions .

Advanced: How does substituent variation (e.g., methoxy vs. ethoxy groups) affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy groups : Enhance metabolic stability but reduce solubility (logP >3) .
  • Propyl vs. ethyl chains : Longer alkyl chains (C3) improve membrane permeability but may increase toxicity .
  • Nitro substituents : Boost electrophilicity, enhancing kinase inhibition but risking off-target effects .

Advanced: What strategies improve regioselectivity in synthesizing the Z-isomer?

  • Steric directing groups : Use bulky substituents (e.g., 3-propyl) to favor Z-configuration via steric hindrance .
  • Catalytic control : Employ chiral catalysts (e.g., L-proline) in asymmetric synthesis .
  • Microwave-assisted synthesis : Shortens reaction time, reducing thermal isomerization .

Basic: How should stability studies be designed for long-term storage?

  • Accelerated degradation : Expose to 40°C/75% RH for 6 months; monitor via HPLC for decomposition .
  • Light sensitivity : Store in amber vials under nitrogen to prevent photoisomerization .

Advanced: How can computational tools predict metabolic pathways?

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify Phase I/II metabolism sites .
  • CYP450 interactions : Simulate cytochrome P450 binding to prioritize in vitro hepatocyte assays .

Comparative Biological Activities of Structural Analogues

CompoundStructural FeaturesReported Activity (IC₅₀/EC₅₀)Source
Target Compound Benzo[d]thiazole, dihydrodioxineAnticancer: 2.5 µM (MCF-7)
4-Amino-N-(6-methoxybenzothiazol-ylidene)benzamideAmino substitutionAnticancer: 8.7 µM (HeLa)
5-Ethylthiazole DerivativeThiazole core, ethyl chainAntimicrobial: 12 µg/mL (E. coli)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。